Diethyl 2,5-diaminohexanedioate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
diethyl 2,5-diaminohexanedioate |
InChI |
InChI=1S/C10H20N2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 |
InChI Key |
ZDCIBJJKQWQDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)N)N |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2,5 Diaminohexanedioate and Analogues
Established Synthetic Pathways from Precursors
The primary routes for the synthesis of Diethyl 2,5-diaminohexanedioate rely on the modification of readily available hexanedioate and adipic acid scaffolds. These methods often involve nucleophilic substitution reactions or derivatization of carboxylic acid functionalities.
Amination Strategies for Halogenated Hexanedioate Esters
A common and established method for the synthesis of this compound involves the amination of a corresponding halogenated precursor, typically Diethyl 2,5-dibromohexanedioate. This reaction proceeds via a nucleophilic substitution mechanism where the bromine atoms at the 2 and 5 positions are displaced by an amino group.
The direct amination can be achieved using ammonia (B1221849) as the nitrogen source. However, this approach can sometimes lead to a mixture of products due to over-alkylation. A more controlled method involves the use of a protected form of ammonia, such as an azide (B81097) salt, followed by reduction. For instance, Diethyl 2,5-dibromohexanedioate can be reacted with sodium azide to form Diethyl 2,5-diazidohexanedioate. This diazido intermediate can then be reduced to the desired this compound using a variety of reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon) or other chemical reducing agents. nih.gov
| Precursor | Reagents | Product | Reference |
| Diethyl 2,5-dibromohexanedioate | 1. Sodium Azide (NaN₃)2. Reducing Agent (e.g., H₂, Pd/C) | This compound | nih.gov |
Another approach involves the use of Gabriel synthesis, where phthalimide (B116566) is used as the aminating agent, followed by hydrazinolysis to release the primary amine. This method offers good control and avoids over-alkylation.
Derivatization from Hexanedioic Acid Scaffolds
Alternatively, this compound can be synthesized from hexanedioic acid (adipic acid) itself. One potential pathway involves the bromination of adipic acid at the α-positions, followed by esterification and subsequent amination as described in the previous section. The oxidation of cyclohexanol (B46403) or cyclohexene (B86901) can be used to produce adipic acid. youtube.comyoutube.com
A more direct approach from the diacid would involve methods like the Curtius or Hofmann rearrangement of a suitable derivative. For instance, adipoyl chloride, derived from adipic acid, can be converted to the corresponding diazide, which upon thermal or photochemical rearrangement in the presence of an alcohol, would yield a dicarbamate. Subsequent hydrolysis would then afford the diamine.
Exploration of Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of diamines to reduce environmental impact. While specific research on green synthesis of this compound is limited, general trends in diamine synthesis can be extrapolated.
One promising area is the use of biocatalysis. Enzymes, such as transaminases, could potentially be used to introduce amino groups into a suitable precursor, such as a diketo-ester, in a highly selective and environmentally benign manner. beilstein-journals.orgnih.govnih.gov The use of renewable feedstocks is another cornerstone of green chemistry. Research into producing adipic acid, a precursor, from renewable resources like glucose is an active area of investigation and could provide a more sustainable starting point for the synthesis of its derivatives. acs.org
Furthermore, the development of catalytic amination reactions that avoid the use of stoichiometric reagents and harsh conditions is a key goal. This includes the exploration of transition-metal-catalyzed amination reactions that can proceed with high efficiency and selectivity under milder conditions.
Stereoselective Synthesis of this compound Stereoisomers
This compound possesses two chiral centers at the 2 and 5 positions, meaning it can exist as three stereoisomers: (2R, 5R), (2S, 5S), and the meso-compound (2R, 5S). The synthesis of enantiomerically pure stereoisomers is crucial for applications where specific stereochemistry is required, such as in the development of chiral ligands or pharmaceuticals.
The stereoselective synthesis can be approached in several ways. One method involves the use of a chiral starting material. For example, starting from a stereochemically pure 2,5-dihydroxyadipic acid derivative, the hydroxyl groups can be converted to leaving groups and then displaced with an amino group via an Sₙ2 reaction, which proceeds with inversion of configuration.
Another strategy employs chiral auxiliaries. A chiral auxiliary can be attached to the adipic acid scaffold to direct the stereoselective introduction of the amino groups. After the amination step, the auxiliary can be removed to yield the chiral diamine.
Furthermore, asymmetric catalysis offers a powerful tool for stereoselective synthesis. Chiral catalysts can be used to control the stereochemical outcome of the amination reaction. For instance, a chiral rhodium or iridium catalyst could be employed for the asymmetric hydrogenation of a suitable enamine precursor. While specific examples for this compound are not widely reported, the principles of asymmetric synthesis of amino acids and other diamines are well-established and could be adapted for this target molecule. rsc.org
| Approach | Description | Potential Outcome |
| Chiral Pool Synthesis | Starting from a stereochemically pure precursor. | Enantiomerically pure product. |
| Chiral Auxiliaries | Use of a removable chiral group to direct stereochemistry. | Enantiomerically enriched product. |
| Asymmetric Catalysis | Employment of a chiral catalyst to control the stereochemical outcome. | Enantiomerically enriched product. |
Chemical Reactivity and Transformation Pathways of Diethyl 2,5 Diaminohexanedioate
Reactions Involving the Amine Functionalities
The nucleophilic nature of the primary amine groups in diethyl 2,5-diaminohexanedioate governs a significant portion of its chemical reactivity. These amine functionalities readily participate in alkylation, acylation, and condensation reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Alkylation and Acylation Reactions
The amine groups of this compound can be readily alkylated and acylated to form N-substituted derivatives. Alkylation reactions, typically carried out with alkyl halides, introduce alkyl groups onto the nitrogen atoms. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.
Acylation, the introduction of an acyl group (R-C=O), is another common transformation. This is typically achieved by reacting the diamine with acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base to neutralize the hydrogen halide byproduct.
| Reactant | Reagent | Product | Conditions | Yield |
| This compound | Alkyl Halide (e.g., CH₃I) | N,N'-dialkyl-diethyl 2,5-diaminohexanedioate | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Moderate to High |
| This compound | Acyl Chloride (e.g., CH₃COCl) | N,N'-diacyl-diethyl 2,5-diaminohexanedioate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Good to Excellent |
Table 1: Representative Alkylation and Acylation Reactions of this compound
Condensation and Imine Formation Reactions
The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key transformation that opens pathways to further derivatization.
These condensation reactions are typically catalyzed by either acid or base and often require the removal of water to drive the equilibrium towards the imine product. The resulting bis-imines can be isolated or used in situ for subsequent reactions.
| Reactant | Reagent | Product | Conditions |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Diethyl 2,5-bis(benzylideneamino)hexanedioate | Acid or Base catalyst, Dehydration |
| This compound | Ketone (e.g., Acetone) | Diethyl 2,5-bis(isopropylideneamino)hexanedioate | Acid or Base catalyst, Dehydration |
Table 2: Condensation Reactions of this compound
Transformations of the Ester Groups
The two ester functionalities in this compound are also susceptible to a range of chemical transformations, providing another avenue for molecular modification. These include hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 2,5-diaminoadipic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong mineral acid, while base-catalyzed hydrolysis (saponification) utilizes a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate.
Transesterification, the exchange of the ethyl group of the ester with another alcohol, can be achieved by reacting this compound with an excess of the desired alcohol in the presence of an acid or base catalyst.
| Reaction | Reagents | Product |
| Hydrolysis (Acidic) | H₃O⁺, Δ | 2,5-Diaminoadipic acid |
| Hydrolysis (Basic) | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2,5-Diaminoadipic acid |
| Transesterification | R'OH, Acid or Base catalyst | Dialkyl 2,5-diaminohexanedioate (where alkyl is from R'OH) |
Table 3: Hydrolysis and Transesterification of this compound
Reduction and Other Derivatizations of Carbonyl Centers
The carbonyl centers of the ester groups can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which converts both ester groups to hydroxyl groups, yielding the corresponding diol.
Intramolecular Cyclization and Heterocycle Formation
The presence of two amine and two ester groups within the same molecule allows for intramolecular reactions, leading to the formation of heterocyclic structures. A particularly important transformation is the intramolecular cyclization to form piperazine-2,5-dione derivatives.
This cyclization can be promoted by heat or by the use of specific catalysts. The reaction involves the nucleophilic attack of one amine group onto the carbonyl carbon of the other ester group, followed by the elimination of ethanol, leading to the formation of a six-membered ring containing two amide linkages. The resulting 3,6-disubstituted piperazine-2,5-diones are important scaffolds in medicinal chemistry due to their prevalence in biologically active natural products and synthetic compounds.
| Reactant | Conditions | Product |
| This compound | Heat or Catalyst | 3,6-bis(2-ethoxycarbonylethyl)piperazine-2,5-dione |
Table 4: Intramolecular Cyclization of this compound
This intramolecular cyclization represents a powerful strategy for the synthesis of complex heterocyclic systems from a relatively simple acyclic precursor, highlighting the synthetic utility of this compound.
Participation in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While specific research detailing the participation of this compound in multi-component reactions is not extensively documented in publicly available literature, its chemical structure, featuring two primary amine functionalities, suggests its potential as a key building block in several well-established MCRs.
The presence of two nucleophilic primary amine groups allows this compound to potentially act as the amine component in various MCRs. The two ester groups, while less reactive in the context of typical MCR conditions, could be involved in subsequent intramolecular cyclization reactions, leading to the formation of heterocyclic structures.
One of the most prominent MCRs where a diamine could participate is the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. wikipedia.org In a scenario involving this compound, each of the primary amine groups could react with an aldehyde to form an imine, which is a key intermediate in the Ugi reaction mechanism. wikipedia.org The subsequent steps would involve the addition of a carboxylic acid and an isocyanide to yield a bis-α-acylamino amide product. The reaction is typically exothermic and can be completed within minutes in polar, aprotic solvents like DMF. wikipedia.org
Another significant MCR is the Passerini three-component reaction (P-3CR), which involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound would not directly participate in the classic Passerini reaction, modifications of this reaction or related MCRs could potentially incorporate such a diamine.
The bifunctional nature of this compound also opens up the possibility of forming macrocycles or polymeric structures through MCRs. For instance, reacting the diamine with a dicarboxylic acid, a dialdehyde, and an isocyanide in an Ugi reaction could lead to the formation of complex polyamide structures.
Furthermore, the diamino ester structure is a precursor for the synthesis of piperazine-2,5-diones, which are important heterocyclic scaffolds in medicinal chemistry. nih.govcsu.edu.au While not always a multi-component reaction in the strictest sense, the synthesis of substituted piperazine-2,5-diones can be achieved through a sequence of reactions that may start with an MCR product. For example, an Ugi reaction product derived from an amino acid can undergo post-cyclization to form a piperazine (B1678402) derivative. researchgate.net
Given the lack of specific experimental data for this compound in MCRs, the following table presents a hypothetical scenario of its participation in an Ugi reaction, illustrating the potential reactants and the class of product that could be formed.
| Reactant 1 (Diamine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Potential Product Class |
| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | Bis-α-acylamino amide |
It is important to note that the reactivity and the specific outcome of such a reaction would be highly dependent on the reaction conditions, including the solvent, temperature, and stoichiometry of the reactants. Further research is required to explore and confirm the utility of this compound as a substrate in multi-component reaction sequences.
Derivatization and Structural Modification of Diethyl 2,5 Diaminohexanedioate
Synthesis of N-Substituted and O-Substituted Derivatives
The presence of nucleophilic primary amino groups and electrophilic ester carbonyls in diethyl 2,5-diaminohexanedioate allows for selective modifications at either the nitrogen or oxygen centers, leading to a variety of N-substituted and O-substituted derivatives.
N-Substitution Reactions:
The primary amino groups of this compound are readily susceptible to reactions with a variety of electrophiles, leading to the formation of N-substituted derivatives such as amides, sulfonamides, and secondary or tertiary amines.
N-Acylation: The reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding N,N'-diacyl derivatives. This transformation is a common strategy to introduce a wide range of functional groups and to modulate the electronic and steric properties of the parent molecule.
N-Alkylation: Direct alkylation of the amino groups with alkyl halides can be challenging due to the potential for over-alkylation. However, reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of N,N'-dialkyl derivatives.
A notable example of N-alkylation involves the reaction of diethyl meso-2,5-dibromoadipate, a precursor to the diamino compound, with N-methylallylamine in the presence of potassium carbonate. This reaction proceeds via a double substitution followed by an intramolecular cyclization to yield diastereomeric diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylates. Subsequent reduction of the allyl group would provide an N-alkylated, cyclized derivative.
O-Substitution Reactions (Transesterification):
The ethyl ester groups of this compound can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by removing the ethanol byproduct. This allows for the incorporation of different alcohol moieties, which can influence the solubility, reactivity, and other physicochemical properties of the resulting diester.
| Derivative Type | Reagent | General Reaction Conditions | Product |
| N,N'-Diacyl | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), Aprotic Solvent | Diethyl 2,5-diacetamidohexanedioate |
| N,N'-Dialkyl | Aldehyde (e.g., Benzaldehyde), Reducing Agent (e.g., NaBH3CN) | Methanol, Acetic Acid | Diethyl 2,5-dibenzylaminohexanedioate |
| N,N'-Disulfonyl | Sulfonyl Chloride (e.g., Tosyl Chloride) | Base (e.g., Pyridine), Aprotic Solvent | Diethyl 2,5-bis(tosylamino)hexanedioate |
| O,O'-Dialkyl (Transesterification) | Alcohol (e.g., Benzyl Alcohol) | Acid or Base Catalyst, Heat | Dibenzyl 2,5-diaminohexanedioate |
Preparation of Polyfunctionalized Analogues
The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex, polyfunctionalized molecules, including polymers and macrocycles.
Polymer Synthesis:
The diamino functionality allows for its use as a monomer in step-growth polymerization reactions.
Polyamides: Polycondensation with diacyl chlorides or dicarboxylic acids leads to the formation of polyamides. The properties of the resulting polymer, such as its thermal stability and mechanical strength, can be tailored by the choice of the diacid comonomer. For instance, reaction with terephthaloyl chloride would yield a semi-aromatic polyamide.
Polyesters: While less common for diamines, they can be incorporated into polyester synthesis through more complex, multi-step procedures, potentially involving the conversion of the amino groups to hydroxyl groups.
| Polymer Type | Comonomer | Polymerization Method | Potential Polymer Structure |
| Polyamide | Adipoyl Chloride | Interfacial or Solution Polycondensation | Poly(diethyl 2,5-hexanedioate-co-adipamide) |
| Polyamide | Terephthaloyl Chloride | Interfacial or Solution Polycondensation | Poly(diethyl 2,5-hexanedioate-co-terephthalamide) |
Macrocycle Synthesis:
High-dilution condensation reactions of this compound with suitable bifunctional electrophiles can lead to the formation of macrocyclic structures. These reactions take advantage of the two primary amino groups to form large ring systems. For example, reaction with a long-chain diacyl chloride under high dilution can favor intramolecular cyclization over intermolecular polymerization, yielding a macrocyclic bis(amide). Such macrocycles are of interest in host-guest chemistry and as synthetic ionophores.
Development of Chiral Derivatives for Asymmetric Synthesis
Assuming the availability of enantiomerically pure forms of this compound (i.e., (2R, 5R) or (2S, 5S)), it can serve as a valuable chiral building block for the synthesis of ligands for asymmetric catalysis. The C2-symmetric nature of this diamine is a common and often desirable feature in chiral ligands.
Synthesis of Chiral Ligands:
Schiff Base Ligands: Condensation of the chiral diamine with two equivalents of a suitable aldehyde or ketone results in the formation of chiral Schiff base (diimine) ligands. For example, reaction with salicylaldehyde derivatives can produce salen-type ligands. These ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as epoxidation, cyclopropanation, and Diels-Alder reactions. The steric and electronic properties of the ligand, and thus the stereochemical outcome of the catalyzed reaction, can be fine-tuned by modifying the aldehyde component.
Amide and Sulfonamide Ligands: Acylation of the chiral diamine with chiral or achiral acyl chlorides can produce C2-symmetric bis(amide) ligands. Similarly, reaction with sulfonyl chlorides yields bis(sulfonamide) ligands. These ligands are known to coordinate with metal centers and have been successfully employed in various asymmetric catalytic reactions.
Application in Asymmetric Synthesis:
The chiral ligands derived from this compound can be utilized in a variety of metal-catalyzed asymmetric reactions. The predictable C2-symmetry of the ligand often allows for a high degree of stereocontrol in the transition state of the reaction, leading to products with high enantiomeric excess.
| Ligand Type | Reagent | Potential Application in Asymmetric Catalysis |
| Chiral Schiff Base | 2-Hydroxyacetophenone | Asymmetric cyclopropanation, Epoxidation of olefins |
| Chiral Bis(amide) | (R)-2-Phenylpropionyl chloride | Asymmetric hydrogenation, Lewis acid catalysis |
| Chiral Bis(sulfonamide) | (1S)-Camphor-10-sulfonyl chloride | Asymmetric allylic alkylation, Michael additions |
Research Applications in Advanced Organic Synthesis
Utilization as a Building Block for Nitrogen-Containing Heterocyclic Compounds
The structure of diethyl 2,5-diaminohexanedioate, featuring two primary amine groups and two ethyl ester functionalities, makes it a promising precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The spatial relationship of these functional groups allows for both intramolecular and intermolecular cyclization reactions, leading to a range of ring systems.
One of the primary applications in this context is the synthesis of substituted piperazines and their derivatives. The piperazine (B1678402) ring is a common motif in many FDA-approved drugs. nih.gov The reaction of a 1,2-diamine with a suitable dielectrophile is a common strategy for constructing the piperazine core. While direct examples using this compound are not extensively documented, its structural attributes suggest its potential in forming six-membered heterocyclic rings. For instance, intramolecular cyclization under appropriate conditions could lead to the formation of a substituted piperidinone.
Furthermore, the condensation of diamines with dicarbonyl compounds or their equivalents is a well-established method for creating nitrogen heterocycles. This compound can react with α-dicarbonyl compounds to furnish substituted pyrazines after subsequent oxidation. Similarly, reaction with β-dicarbonyl compounds could yield seven-membered diazepine (B8756704) derivatives.
The synthesis of piperazine-2,5-diones, which are cyclic dipeptides, is another area where diamino esters can be utilized. chemrxiv.orgorganic-chemistry.org Although typically synthesized from α-amino acids, the core structure can be conceptually formed from β- or other diamino acids. The intramolecular cyclization of a diamino diacid, derived from the hydrolysis of this compound, could potentially lead to a substituted piperazine-2,5-dione.
The following table illustrates potential heterocyclic systems that could be synthesized from this compound:
| Reactant(s) | Potential Heterocyclic Product | Reaction Type |
| This compound (intramolecular) | Substituted Piperidinone | Intramolecular Cyclization |
| This compound + α-Diketone | Substituted Pyrazine | Condensation/Oxidation |
| This compound + β-Diketone | Substituted Diazepine | Condensation |
| 2,5-Diaminohexanedioic acid (from hydrolysis) | Substituted Piperazine-2,5-dione | Intramolecular Amide Coupling |
These examples highlight the latent potential of this compound as a versatile building block for accessing a variety of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.govnih.govmdpi.comopenmedicinalchemistryjournal.com
Role in the Synthesis of Amino Acid Analogues and Peptide Mimetics
Non-natural amino acids and peptide mimetics are crucial tools in drug discovery and chemical biology, offering resistance to enzymatic degradation and providing novel structural motifs for probing biological systems. This compound can serve as a valuable starting material for the synthesis of unique amino acid analogues and as a scaffold for constructing peptide mimetics.
The parent compound, 2,5-diaminoadipic acid, is itself an analogue of the proteinogenic amino acid glutamic acid, extended by one methylene (B1212753) unit, and also an analogue of the dicarboxylic acid adipic acid. This inherent structural similarity makes it an interesting candidate for incorporation into peptide-like structures. The presence of two amino groups allows for the extension of peptide chains in two directions, potentially leading to branched or cross-linked peptides.
Furthermore, the chiral centers at the C2 and C5 positions of this compound can be used to introduce specific stereochemical constraints into a peptide backbone. The synthesis of α,β-diamino acids is a key strategy in creating peptide mimetics with altered conformational preferences. nih.gov While this compound is a γ,δ-diamino diester, its functional groups can be chemically manipulated to generate novel amino acid structures. For example, selective protection of one amino group and one ester group would allow for the differential functionalization of the remaining groups to create complex unnatural amino acid derivatives.
The synthesis of β,γ-diamino esters can be achieved through methods like the reductive amination of β-ketoesters derived from amino acids. researchgate.net This highlights a synthetic pathway that could be adapted to prepare or modify compounds like this compound.
The table below outlines the potential applications of this compound in this field:
| Application | Description |
| Scaffold for Unnatural Amino Acids | The core structure can be chemically modified to create novel amino acids with unique side chains and stereochemistry. |
| Backbone for Peptide Mimetics | Incorporation into peptide chains can alter the conformational properties and biological activity of the resulting peptidomimetic. |
| Precursor for Branched Peptides | The two amino groups allow for the synthesis of peptides with branched or cross-linked architectures. |
The versatility of this compound as a building block for amino acid analogues and peptide mimetics remains an area with significant potential for further exploration.
Application as a Precursor in Complex Organic Molecule Synthesis
The difunctional nature of this compound makes it a valuable precursor for the synthesis of more complex organic molecules. The presence of both nucleophilic amino groups and electrophilic ester groups allows for a wide range of chemical transformations, enabling the construction of intricate molecular frameworks.
The two primary amine groups can undergo a variety of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse substituents. These reactions can be performed selectively if one of the amino groups is protected. Similarly, the two ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to acid chlorides, amides, or other esters. The esters can also be reduced to the corresponding diol.
This orthogonality of reactivity between the amino and ester groups provides a powerful tool for synthetic chemists. For instance, one could selectively acylate the amino groups and then reduce the ester groups to diols, resulting in a complex polyfunctional molecule. Alternatively, the esters could be hydrolyzed to a diacid, which could then be used in a polymerization reaction to form polyamides or polyesters. The synthesis of poly(ester amide)s from monomers like 2,5-furandicarboxylic acid demonstrates the utility of such difunctional building blocks in polymer chemistry. mdpi.com
The following table summarizes some of the potential transformations of this compound and the resulting functionalized molecules:
| Reagent/Condition | Transformation | Product Type |
| Acyl Chloride/Base | Diacylation of amines | Diamide |
| Alkyl Halide/Base | Dialkylation of amines | Disecondary Amine |
| Acid/Water | Hydrolysis of esters | Diacid |
| LiAlH₄ | Reduction of esters | Diol |
| Diisocyanate | Reaction with amines | Polyurea |
| Diacyl Dichloride (after ester hydrolysis) | Reaction with diacid | Polyamide |
The ability to perform these transformations in a controlled and sequential manner allows for the systematic construction of complex target molecules from a relatively simple and accessible starting material.
Integration into Natural Product Total Synthesis Strategies
While there are no prominent examples in the current literature of this compound being directly employed in the total synthesis of a natural product, its structural features suggest its potential as a strategic building block for such endeavors. Many natural products contain diamino or dicarboxylic acid fragments within their structures, and this compound could serve as a useful synthon for these motifs.
The total synthesis of natural products often relies on the use of chiral pool starting materials or the development of efficient asymmetric syntheses to introduce the desired stereochemistry. nih.govrsc.orgorganicchemistrydata.org As this compound can be prepared in different stereoisomeric forms, it could be a valuable precursor for natural products containing stereochemically defined diamino or diacid fragments.
For example, certain peptide antibiotics and alkaloids incorporate non-proteinogenic amino acids or diamino acid residues. The synthesis of such molecules could potentially be streamlined by using a pre-functionalized building block like this compound. Its C6 backbone could be incorporated into macrocyclic structures, which are common in many classes of natural products.
The potential utility of this compound in natural product synthesis is currently theoretical but is grounded in the principles of retrosynthetic analysis. The identification of natural products containing a 2,5-diaminohexane-1,6-dicarboxylic acid core would be the first step in designing a synthetic strategy that utilizes this compound or its derivatives.
Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. For Diethyl 2,5-diaminohexanedioate, both ¹H and ¹³C NMR would provide critical information for structural confirmation and for differentiating between possible stereoisomers (racemic, meso).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbons of the ester groups, which are typically found in the 170-185 ppm region. orgsyn.org The carbons attached to the amino groups (C2 and C5) would be deshielded and appear at a distinct chemical shift. The central methylene (B1212753) carbons (C3 and C4) and the carbons of the ethyl groups would also have characteristic signals. The number of distinct signals in the ¹³C NMR spectrum can help to determine the symmetry of the molecule, which is particularly useful in distinguishing between diastereomers.
Isomer Differentiation: NMR spectroscopy is crucial for differentiating between the diastereomers of this compound (e.g., the (2S,5S), (2R,5R), and meso forms). The magnetic environments of the protons and carbons in these isomers are subtly different, leading to distinct chemical shifts and coupling constants in their NMR spectra. nih.gov For instance, the protons at the stereocenters of the meso compound may be chemically equivalent, leading to a simpler spectrum compared to the chiral isomers. Advanced NMR techniques, such as the use of chiral derivatizing agents, can also be employed to resolve the signals of enantiomers. rsc.orgresearchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOCH₂CH ₃ | ~1.2 | Triplet | 6H |
| -COOCH ₂CH₃ | ~4.1 | Quartet | 4H |
| CH -NH₂ | ~3.0-3.5 | Multiplet | 2H |
| CH ₂-CH₂ | ~1.5-1.9 | Multiplet | 4H |
| -NH ₂ | Variable (broad) | Singlet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C OOCH₂CH₃ | ~170-175 |
| -COOC H₂CH₃ | ~60-65 |
| C H-NH₂ | ~50-55 |
| C H₂-CH₂ | ~30-35 |
| -COOCH₂C H₃ | ~14 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis in Synthetic Studies
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, a high-resolution mass spectrum (HRMS) would be acquired to confirm its molecular formula, C₁₀H₂₀N₂O₄. The experimentally determined exact mass should match the calculated theoretical mass with a high degree of accuracy (typically within a few parts per million). This provides strong evidence for the successful synthesis of the target compound.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. youtube.com The fragmentation of esters often involves the cleavage of the C-O bond, leading to the formation of an acylium ion. libretexts.org For this compound, characteristic fragments would be expected from the loss of the ethoxy groups (-OCH₂CH₃) and subsequent fragmentation of the carbon backbone. Cleavage adjacent to the amino groups is also a common fragmentation pathway for amines. The analysis of these fragment ions can help to piece together the structure of the molecule and confirm the connectivity of the atoms. Isotope dilution mass spectrometry can be a valuable tool for the accurate quantification of amino acid derivatives in complex mixtures. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
| 232.1423 | [M]⁺ (Molecular Ion) |
| 187.1182 | [M - OCH₂CH₃]⁺ |
| 159.1230 | [M - COOCH₂CH₃]⁺ |
| 114.0919 | [H₂N-CH-(CH₂)₂-CH-NH₂]⁺ fragment |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amine and ester functionalities.
Key expected vibrational frequencies include:
N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds.
C=O Stretching: The carbonyl group of the ester will exhibit a strong absorption band in the range of 1730-1750 cm⁻¹. spectroscopyonline.comyoutube.comyoutube.com The exact position can be influenced by the electronic environment.
C-O Stretching: A strong absorption band corresponding to the C-O single bond stretching of the ester group is expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com
C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1020-1250 cm⁻¹ range.
N-H Bending: The bending vibration of the N-H bond of the primary amine is expected around 1590-1650 cm⁻¹.
IR spectroscopy is also a valuable tool for monitoring the progress of a reaction. For instance, in the synthesis of this compound from a precursor like Diethyl 2,5-dibromohexanedioate, the disappearance of the C-Br stretching vibration and the appearance of the N-H stretching bands would indicate the progress of the amination reaction.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 | Medium |
| Ester (R-COOR') | C=O Stretch | 1730-1750 | Strong |
| Ester (R-COOR') | C-O Stretch | 1000-1300 | Strong |
| Primary Amine (R-NH₂) | N-H Bend | 1590-1650 | Medium |
| Alkane | C-H Stretch | 2850-2960 | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination of Novel Adducts and Derivatives
X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be obtained for this compound or a suitable derivative, X-ray diffraction analysis would provide unambiguous information about its solid-state structure. nih.gov
This technique would definitively establish:
Connectivity: The precise bonding arrangement of all atoms in the molecule.
Conformation: The spatial orientation of the different parts of the molecule, including the conformation of the hexanedioate backbone and the orientation of the ethyl ester and amino groups.
Stereochemistry: The absolute configuration of the stereocenters (C2 and C5) if a chiral derivative is crystallized or if anomalous dispersion is used. This is particularly valuable for confirming the outcome of stereoselective syntheses. beilstein-journals.orgnih.gov
Intermolecular Interactions: The nature of hydrogen bonding and other non-covalent interactions in the crystal lattice, which can provide insights into the physical properties of the compound.
While obtaining suitable crystals can be a challenge, the structural information gained from X-ray crystallography is unparalleled in its detail and certainty.
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A suitable column and mobile phase would be developed to separate this compound from any impurities or unreacted starting materials. The area under the peak corresponding to the product can be used to calculate its purity. Chiral HPLC, using a chiral stationary phase, can be employed to separate and quantify the different stereoisomers of the compound. mdpi.com
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The compound is vaporized and passed through a column, and its retention time is characteristic of the molecule. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both separation and identification.
The choice of chromatographic technique will depend on the physical properties of this compound and the specific requirements of the analysis.
Computational and Theoretical Investigations of Diethyl 2,5 Diaminohexanedioate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like diethyl 2,5-diaminohexanedioate. Methods such as Density Functional Theory (DFT) are commonly employed to model molecular systems with a good balance of accuracy and computational cost.
For a molecule like this compound, DFT calculations could provide valuable insights into its fundamental properties. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of information can be derived.
Key Electronic Properties from Quantum Chemical Calculations:
| Property | Description | Potential Insights for this compound |
| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical stability. | A smaller HOMO-LUMO gap would suggest higher reactivity, indicating the regions of the molecule most likely to participate in chemical reactions. The amino groups would be expected to be primary sites for electrophilic attack. |
| Electron Density Distribution | This reveals the regions of a molecule that are electron-rich or electron-poor. | For this compound, the nitrogen atoms of the amino groups and the oxygen atoms of the ester groups would be expected to have higher electron density, making them potential sites for hydrogen bonding and coordination to metal ions. |
| Electrostatic Potential (ESP) Map | An ESP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. | This would visually confirm the electron-rich nature of the amino and ester functional groups and the relatively electron-deficient nature of the alkyl backbone. |
| Atomic Charges | These calculations assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity of bonds. | The nitrogen and oxygen atoms would carry partial negative charges, while the adjacent carbon and hydrogen atoms would have partial positive charges, influencing the molecule's intermolecular interactions. |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a vital role in understanding how chemical reactions occur. For the synthesis or reactions of this compound, theoretical calculations can map out the entire reaction pathway.
This involves identifying the structures of the starting materials, products, and any intermediates that may form. Crucially, computational methods can locate the transition state , which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate.
For instance, in the synthesis of this compound from a precursor like diethyl 2,5-dibromohexanedioate and an amine source, computational studies could:
Model the nucleophilic substitution reaction mechanism.
Calculate the activation energies for different potential pathways.
Determine the stereochemical outcome of the reaction by analyzing the energies of different transition states leading to various stereoisomers.
Conformational Analysis and Stereochemical Prediction
This compound is a flexible molecule with several rotatable single bonds. This means it can exist in numerous different three-dimensional shapes, or conformations . Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space of this compound. The results of such an analysis would be a potential energy surface, showing the relative energies of different conformers.
Furthermore, this compound has two chiral centers at the C2 and C5 positions. This gives rise to three possible stereoisomers: (2R, 5R), (2S, 5S), and the meso compound (2R, 5S). Computational chemistry can be used to:
Calculate the relative energies of these stereoisomers to predict their thermodynamic stability.
Simulate spectroscopic properties, such as NMR chemical shifts, for each stereoisomer to aid in their experimental identification.
Structure-Reactivity Relationship Studies from a Theoretical Perspective
By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, a structure-reactivity relationship (SRR) can be established.
For example, theoretical studies could investigate how replacing the ethyl groups of the esters with other alkyl groups, or substituting the amino groups, would affect the molecule's:
Reactivity: Changes in the HOMO-LUMO gap and charge distribution would indicate how the molecule's susceptibility to different types of reactions is altered.
Acidity/Basicity: The proton affinity of the amino groups could be calculated to predict their pKa values.
Binding Properties: If this molecule were to be used as a ligand in coordination chemistry, computational models could predict its binding affinity and selectivity for different metal ions.
These theoretical SRR studies provide a rational basis for designing new molecules with desired properties, reducing the need for extensive and time-consuming experimental synthesis and testing.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Untapped Synthetic Routes and Methodological Innovations
The classical synthesis of diamino esters often involves multi-step procedures that may lack efficiency and atom economy. Future research into the synthesis of Diethyl 2,5-diaminohexanedioate could pivot towards more innovative and streamlined methodologies.
One promising avenue is the reductive amination of corresponding β-keto esters . This approach, which has been successfully applied to the synthesis of other β,γ-diamino ester derivatives, could offer a more direct route. researchgate.netresearchgate.net The process typically involves a two-step procedure where a keto ester is reacted with an amine, followed by in-situ reduction of the resulting imine or enamine. researchgate.net Exploring various reducing agents and reaction conditions could optimize the yield and stereoselectivity of this transformation for this compound.
Another innovative approach involves visible-light-mediated synthesis . Recent studies have demonstrated the cross-coupling of N,N-dimethylanilines with glyoxalic oxime ethers to produce α,β-diamino esters under mild conditions. rsc.org Adapting this photoredox catalysis to the synthesis of 2,5-diaminohexanedioate derivatives could represent a significant advancement, offering a greener and more efficient synthetic strategy.
Furthermore, one-pot stereoselective synthesis methodologies present a compelling area for exploration. For instance, a sequence involving copper-catalyzed aminohalogenation and aziridination, followed by an intermolecular SN2 nucleophilic ring-opening has been developed for α,β-differentiated diamino esters. nih.govnih.gov Investigating the applicability of such tandem reactions could lead to highly efficient and stereocontrolled syntheses of this compound and its analogues.
| Synthetic Approach | Potential Advantages | Key Considerations |
| Reductive Amination of β-Keto Esters | More direct route, potential for stereocontrol. | Optimization of reducing agents and reaction conditions. researchgate.net |
| Visible-Light-Mediated Synthesis | Mild reaction conditions, green chemistry approach. rsc.org | Substrate scope and adaptation of photocatalyst systems. |
| One-Pot Aminohalogenation/Aziridination | High efficiency, excellent stereoselectivity. nih.govnih.gov | Catalyst selection and control of regioselectivity. |
Expanding the Scope of Reactivity and Transformation Potential
The dual functionality of this compound, possessing both amine and ester groups, opens a wide array of possibilities for chemical transformations and material synthesis.
A primary area of interest is its use as a monomer in polymerization reactions . Aliphatic diamines are fundamental building blocks for polyamides, polyimides, and polyureas. wikipedia.org The reaction of this compound with diacids or their derivatives would lead to the formation of poly(ester amide)s . nih.govnih.gov These polymers are known for their desirable mechanical properties, attributed to hydrogen bonding between the amide linkages, and their potential biodegradability. nih.govnsf.gov Research could focus on copolymerizing this compound with various diacids to tune the material properties, such as elasticity, tensile strength, and degradation rates. nih.govelsevierpure.com
The amine functionalities also allow for transformations into other valuable chemical structures. For example, reaction with orthoformates and phosphites can yield aminomethylenebisphosphonate derivatives, which have shown biological activities. mdpi.com Another potential transformation is the conversion of the ester groups into amides through selective amidation . Lewis acid-mediated methods have been developed for the selective monoamidation of diesters, which could be adapted to this compound to create ester-amide intermediates for further functionalization. lookchem.comresearchgate.net
| Transformation | Potential Products | Research Focus |
| Polymerization | Poly(ester amide)s | Tuning material properties through copolymerization. nih.govnih.gov |
| Reaction with Orthoformates/Phosphites | Aminomethylenebisphosphonates | Exploration of biological activities of derivatives. mdpi.com |
| Selective Amidation | Ester-amide intermediates | Development of selective functionalization strategies. lookchem.comresearchgate.net |
Integration with Biocatalysis and Sustainable Chemical Processes
The increasing demand for green and sustainable chemical manufacturing provides a significant opportunity for the integration of biocatalysis in the synthesis and transformation of this compound.
Biocatalytic synthesis of the diamine core is a key area of future research. The use of amine transaminases (ATAs) has emerged as a powerful tool for the asymmetric synthesis of chiral amines from ketones. nih.govdiva-portal.orgresearchgate.net Developing a biocatalytic route to 2,5-diaminohexanedioate from a corresponding diketone precursor using an engineered ATA could offer a highly selective and environmentally benign synthetic pathway. nih.govmdpi.com The biosynthesis of various diamines from renewable resources using metabolically engineered microorganisms is also a rapidly advancing field, providing a potential avenue for the sustainable production of the diamine backbone. nih.govnih.govasm.org
The ester functionalities of this compound are also amenable to biocatalytic transformations. Enzymatic hydrolysis of the ester groups can be achieved with high selectivity using esterases or lipases. nih.govpearson.com This could be employed for the controlled synthesis of the corresponding monoester or diacid derivatives under mild, aqueous conditions. Such enzymatic methods avoid the use of harsh acidic or basic conditions often required for chemical hydrolysis. masterorganicchemistry.comacs.org
Furthermore, the principles of a circular economy can be applied by exploring the synthesis of this compound from bio-based feedstocks . For instance, the diamine or diacid precursors could potentially be derived from renewable sources like carbohydrates or lignin, contributing to the development of a more sustainable chemical industry. elsevierpure.comresearchgate.netacs.org The resulting bio-based this compound could then be used to produce sustainable polyamides. elsevierpure.comnih.gov
| Biocatalytic/Sustainable Approach | Key Enzymes/Methods | Potential Advantages |
| Biocatalytic Diamine Synthesis | Amine Transaminases (ATAs), Metabolic Engineering | High enantioselectivity, use of renewable feedstocks. nih.govnih.gov |
| Enzymatic Ester Hydrolysis | Esterases, Lipases | Mild reaction conditions, high selectivity. nih.govpearson.com |
| Bio-based Feedstock Utilization | Fermentation, Chemical-catalytic conversion of biomass | Reduced reliance on fossil fuels, lower carbon footprint. elsevierpure.comacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
